molecular formula C10H9Cl3O3 B14726822 Acetic acid, trichloro-, 2-phenoxyethyl ester CAS No. 5822-95-7

Acetic acid, trichloro-, 2-phenoxyethyl ester

Katalognummer: B14726822
CAS-Nummer: 5822-95-7
Molekulargewicht: 283.5 g/mol
InChI-Schlüssel: WLGBMZVWGAHWHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, trichloro-, 2-phenoxyethyl ester is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 2-phenoxyethyl ester typically involves the esterification of trichloroacetic acid with 2-phenoxyethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Wirkmechanismus

The mechanism of action of acetic acid, trichloro-, 2-phenoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The trichloroacetic acid can inhibit certain enzymes and disrupt metabolic pathways, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, trichloro-, 2-phenoxyethyl ester is unique due to its combination of the trichloroacetic acid and 2-phenoxyethanol moieties. This unique structure imparts specific chemical properties and reactivity that are not observed in its individual components or other related compounds .

Eigenschaften

CAS-Nummer

5822-95-7

Molekularformel

C10H9Cl3O3

Molekulargewicht

283.5 g/mol

IUPAC-Name

2-phenoxyethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C10H9Cl3O3/c11-10(12,13)9(14)16-7-6-15-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

WLGBMZVWGAHWHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.